Cas no 7250-26-2 ((5s,8r,9r,10s,13s,14s,17r)-13-methylspiro[1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione)
![(5s,8r,9r,10s,13s,14s,17r)-13-methylspiro[1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione structure](https://it.kuujia.com/scimg/cas/7250-26-2x500.png)
7250-26-2 structure
Nome del prodotto:(5s,8r,9r,10s,13s,14s,17r)-13-methylspiro[1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
(5s,8r,9r,10s,13s,14s,17r)-13-methylspiro[1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- (5s,8r,9r,10s,13s,14s,17r)-13-methylspiro[1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
- (5s,8r,9r,10s,13s,14s,17r)-13-methyltetradecahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2h,4'h)-dione; NSC70589; AC1Q6J2Z; CTK5D6270; KST-1A9022; AR-1A6549; NSC61714; AC1L6JZN;
- 7250-26-2
- 17-Hydroxy-3-oxo-19-nor-5alpha,17alpha-pregnane-21-carboxylic acid, gamma-lactone
- DTXSID00289515
- NSC61714
- NSC70589
- NSC-70589
- (5s,8r,9r,10s,13s,14s,17r)-13-methyltetradecahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2h,4'h)-dione
- NSC-61714
- Q27148445
- CHEBI:79408
-
- Inchi: InChI=1S/C21H30O3/c1-20-9-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(20)7-10-21(20)11-8-19(23)24-21/h13,15-18H,2-12H2,1H3/t13-,15-,16+,17+,18-,20-,21+/m0/s1
- Chiave InChI: JSXFOYUNEYPEME-BRLQAUDHSA-N
- Sorrisi: CC12CCC3C(C1CCC24CCC(=O)O4)CCC5C3CCC(=O)C5
Proprietà calcolate
- Massa esatta: 330.2196
- Massa monoisotopica: 330.219
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 24
- Conta legami ruotabili: 0
- Complessità: 584
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.8
- Superficie polare topologica: 43.4Ų
Proprietà sperimentali
- Densità: 1.16
- Punto di ebollizione: 504.6°C at 760 mmHg
- Punto di infiammabilità: 221.5°C
- Indice di rifrazione: 1.554
- PSA: 43.37
- LogP: 4.28390
(5s,8r,9r,10s,13s,14s,17r)-13-methylspiro[1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione Letteratura correlata
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
7250-26-2 ((5s,8r,9r,10s,13s,14s,17r)-13-methylspiro[1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione) Prodotti correlati
- 521-12-0(Dromostanolone propionate)
- 564-20-5(Sclareolide)
- 33776-88-4(Androstan-3-one,17-[(1-oxoheptyl)oxy]-, (5a,17b)- (9CI))
- 1164-91-6(Androstanolone acetate)
- 2228633-67-6({1-(2,5-difluoro-4-methylphenyl)methylcyclopropyl}methanamine)
- 1353961-43-9(Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester)
- 1999804-55-5(3-{bicyclo[4.1.0]heptan-3-yl}-1,4-dimethyl-1H-pyrazol-5-amine)
- 1805610-14-3(Ethyl 2-(chloromethyl)-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 757150-21-3(3-Piperidinepropanoic acid, (3R)-)
- 1694403-96-7({3-bromo-2-butyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-7-yl}methanamine)
Fornitori consigliati
atkchemica
Membro d'oro
CN Fornitore
Reagenti

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
